molecular formula C11H17NO B3281203 2-{[3-(Propan-2-yl)phenyl]amino}ethan-1-ol CAS No. 730977-94-3

2-{[3-(Propan-2-yl)phenyl]amino}ethan-1-ol

Cat. No.: B3281203
CAS No.: 730977-94-3
M. Wt: 179.26 g/mol
InChI Key: FTGRATHBDQVFIQ-UHFFFAOYSA-N
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Description

2-{[3-(Propan-2-yl)phenyl]amino}ethan-1-ol is a secondary amine-containing alcohol with the molecular formula C₁₁H₁₇NO and a molecular weight of 179.26 g/mol. Structurally, it consists of an ethanolamine backbone (a primary alcohol and amine group) linked to a 3-isopropylphenyl substituent.

Properties

IUPAC Name

2-(3-propan-2-ylanilino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-9(2)10-4-3-5-11(8-10)12-6-7-13/h3-5,8-9,12-13H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGRATHBDQVFIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(Propan-2-yl)phenyl]amino}ethan-1-ol typically involves the reaction of 3-isopropylaniline with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 3-isopropylaniline and ethylene oxide.

    Reaction Conditions: The reaction is usually conducted in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the amino group on the ethylene oxide.

    Product Isolation: The product is then isolated through standard purification techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(Propan-2-yl)phenyl]amino}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-{[3-(Propan-2-yl)phenyl]amino}ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the development of biologically active molecules.

    Medicine: The compound is investigated for its potential pharmacological properties, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[3-(Propan-2-yl)phenyl]amino}ethan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The ethanol moiety may facilitate its solubility and transport within biological systems, while the phenyl and amino groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Molecular Properties of Selected Amino Alcohols

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound C₁₁H₁₇NO 179.26 Aromatic isopropylphenyl amine Primary alcohol; aromatic π-system
2-[(3-Methylpentan-2-yl)amino]ethan-1-ol C₈H₁₉NO 153.27 Aliphatic branched-chain amine Higher flexibility; aliphatic hydrophobicity
1-(3-((2,3,3,3-Tetrafluoro-2-((1,1,1,3,3,3-hexafluoropropan-2-yl)oxy)propyl)amino)phenyl)ethan-1-one C₁₄H₁₂F₇NO₂ 415.24 Fluorinated substituents Enhanced lipophilicity; electron-withdrawing groups

Key Observations:

  • Molecular Weight and Complexity : The fluorinated analog has a significantly higher molecular weight (415.24 g/mol) due to fluorine atoms, which increase lipophilicity and metabolic stability. In contrast, the aliphatic compound has a lower molecular weight (153.27 g/mol), favoring volatility and simpler synthesis.
  • Fluorinated groups in the analog from reduce polarity and may improve blood-brain barrier penetration but complicate synthetic routes (e.g., 33% yield reported) .

Physicochemical Properties

Table 2: Inferred Solubility and Reactivity

Property This compound 2-[(3-Methylpentan-2-yl)amino]ethan-1-ol Fluorinated Analog
Solubility in Polar Solvents Moderate (aromatic hindrance) High (aliphatic chain) Low (fluorine groups)
Boiling Point Higher (due to H-bonding and aromaticity) Lower (aliphatic flexibility) Highest (high MW)
Reactivity of Alcohol Primary alcohol (oxidizable) Primary alcohol Ketone (less reactive)

Analysis:

  • The primary alcohol in the target compound and the aliphatic analog is more prone to oxidation than the ketone group in the fluorinated compound .
  • The aromatic ring in the target compound reduces solubility in polar solvents compared to the aliphatic analog but improves stability under acidic/basic conditions .

Biological Activity

2-{[3-(Propan-2-yl)phenyl]amino}ethan-1-ol, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H17NC_{11}H_{17}N, with a molecular weight of approximately 165.26 g/mol. The presence of an isopropyl group on the phenyl ring significantly influences its chemical reactivity and biological activity, allowing it to interact with various biological targets.

Biological Activities

Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its efficacy against a range of bacterial strains, showing potential as a lead compound for developing new antimicrobial agents. The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity, leading to cell death .

Anti-inflammatory Effects
In addition to antimicrobial properties, this compound has demonstrated anti-inflammatory effects in preclinical models. It modulates the production of pro-inflammatory cytokines and inhibits pathways associated with inflammation, such as NF-kB signaling .

Cytotoxicity Against Cancer Cells
Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific molecular targets involved in cell cycle regulation .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Binding : It binds to specific receptors, influencing signaling pathways that regulate cell proliferation and survival .
  • Modulation of Gene Expression : By affecting transcription factors, the compound can modulate gene expression related to inflammation and cancer progression .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth,
Anti-inflammatoryReduction in cytokine production,
CytotoxicityInduction of apoptosis in cancer cells ,

Case Study: Antimicrobial Efficacy

A study conducted on various bacterial strains revealed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating a strong potential for further development as an antimicrobial agent.

Case Study: Anti-inflammatory Mechanism

In vitro assays demonstrated that treatment with this compound reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests a promising role in managing inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[3-(Propan-2-yl)phenyl]amino}ethan-1-ol
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2-{[3-(Propan-2-yl)phenyl]amino}ethan-1-ol

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